Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)-
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Overview
Description
Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)-: is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.3918 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with methoxy and phenylmethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- typically involves the reaction of 4-methoxybenzaldehyde with phenylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: This compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes and their derivatives .
Medicine: While not a drug itself, Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- can be used in the synthesis of medicinal compounds, particularly those with anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in oxidation reactions, it may act as a substrate for oxidizing enzymes, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Benzaldehyde, 4-(phenylmethoxy)-: This compound has a similar structure but lacks the additional methoxy group, resulting in different chemical properties.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: This compound has a methoxy group at a different position, which can influence its reactivity and applications.
Benzaldehyde, 4-methyl-3,5-bis(phenylmethoxy)-: This compound has a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
13326-72-2 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-methoxy-3,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O4/c1-24-22-20(25-15-17-8-4-2-5-9-17)12-19(14-23)13-21(22)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
WAOQJWSTWQZQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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